![molecular formula C15H14O B11893701 Indeno[2,1-b]pyran, 2-propyl- CAS No. 62096-31-5](/img/structure/B11893701.png)
Indeno[2,1-b]pyran, 2-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propylindeno[2,1-b]pyran is a heterocyclic compound that features a fused ring system consisting of an indene and a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-propylindeno[2,1-b]pyran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of indene derivatives with pyran precursors in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids (e.g., aluminum chloride) to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 2-propylindeno[2,1-b]pyran may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, utilizing readily available starting materials and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propylindeno[2,1-b]pyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Halogenated or nitrated derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Propylindeno[2,1-b]pyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting devices.
Mécanisme D'action
The mechanism of action of 2-propylindeno[2,1-b]pyran involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
Comparaison Avec Des Composés Similaires
Indeno[1,2-b]pyran: Another fused ring system with similar structural features but different substitution patterns.
Spiropyrans: Compounds with a spirocyclic structure that can undergo reversible photochromic changes.
Uniqueness: 2-Propylindeno[2,1-b]pyran is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific electronic or photophysical properties.
Propriétés
Numéro CAS |
62096-31-5 |
|---|---|
Formule moléculaire |
C15H14O |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
2-propylindeno[2,1-b]pyran |
InChI |
InChI=1S/C15H14O/c1-2-5-12-8-9-14-13-7-4-3-6-11(13)10-15(14)16-12/h3-4,6-10H,2,5H2,1H3 |
Clé InChI |
YUHKEGJAYQVPPV-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C2C3=CC=CC=C3C=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B11893628.png)
![7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893632.png)
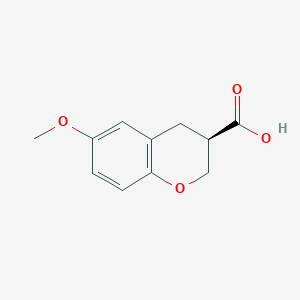
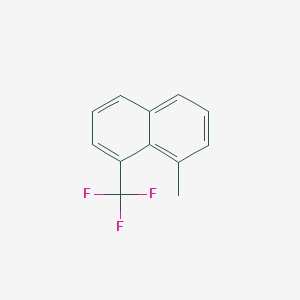

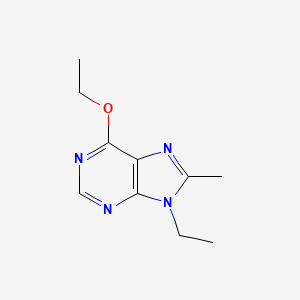

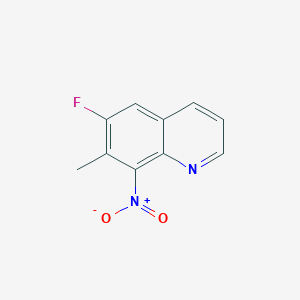

![4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B11893686.png)
![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11893704.png)
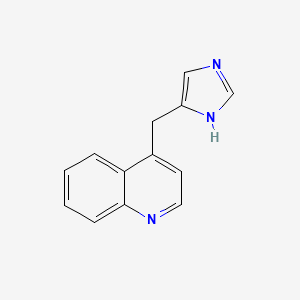
![2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11893709.png)
